N-Myristoyltransferase (NMT) Substrate Specificity: Myristoleoyl-CoA vs. Myristelaidoyl-CoA
For the enzyme N-myristoyltransferase (NMT), the trans-unsaturated fatty acyl-CoA analog, myristelaidoyl-CoA (14:1, Δ9,10-trans), serves as a significantly better substrate than its cis counterpart, myristoleoyl-CoA (14:1, Δ9,10-cis) [1]. This indicates that NMT is sensitive not only to chain length but also to the stereochemistry of the double bond, which impacts the conformation of the acyl chain within the enzyme's active site.
| Evidence Dimension | Substrate Activity (Relative) |
|---|---|
| Target Compound Data | Myristoleoyl-CoA (14:1, cis) serves as a substrate, but with lower efficiency. |
| Comparator Or Baseline | Myristelaidoyl-CoA (14:1, trans) is a significantly better substrate. |
| Quantified Difference | Significantly better substrate (qualitative, based on enzyme activity) |
| Conditions | In vitro NMT assay with purified enzyme and synthetic acyl-CoA analogs. |
Why This Matters
This stereospecificity is critical for designing inhibitors or activity-based probes for NMT, a validated drug target for cancers and infectious diseases, and demonstrates that myristoleoyl-CoA cannot be substituted with its trans isomer without affecting assay results.
- [1] Heuckeroth RO, Glaser L, Gordon JI. Heteroatom-substituted fatty acid analogs as substrates for N-myristoyltransferase: an approach for studying both the enzymology and function of protein acylation. Proc Natl Acad Sci U S A. 1988 Dec;85(23):8795-9. View Source
